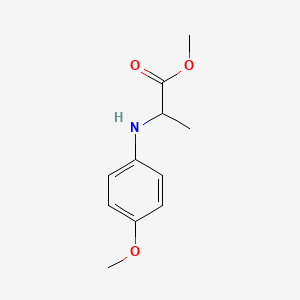

Methyl (4-methoxyphenyl)alaninate

Description

Significance of Aryl-Substituted Alanine (B10760859) Derivatives in Chemical Research

Aryl-substituted alanine derivatives, a class to which Methyl (4-methoxyphenyl)alaninate belongs, are of profound importance in chemical research. These non-proteinogenic amino acids (NPAAs) are not among the 20 common amino acids encoded by the standard genetic code but are vital for introducing structural diversity and specific functionalities into peptides and other organic molecules. nih.gov The incorporation of these derivatives can dramatically alter the biological and physical properties of peptides, such as increasing their stability against enzymatic degradation, a crucial factor in drug development. nih.gov

The aryl side chain of these alanine analogs allows for a wide range of modifications, influencing factors like hydrophobicity, electronic properties, and steric bulk. nih.gov This tunability is exploited in quantitative structure-activity relationship (QSAR) studies to design molecules with optimized biological activity, such as antigelling agents for hemoglobin or novel anticancer therapeutics. nih.govnih.gov Furthermore, aryl-substituted amino acids are key components in creating peptidomimetics and are used as precursors for synthesizing complex natural products and pharmaceuticals. nih.gov The ability to directly modify otherwise inert C-H bonds on the aryl ring through modern techniques like photocatalysis has further expanded the toolkit for creating novel NPAAs from readily available starting materials. nih.gov

Historical Context of Synthetic Approaches to Analogous Amino Acids

The journey to synthesize amino acids began with the extraction from natural sources. In 1806, asparagine was the first amino acid isolated from asparagus juice. technologynetworks.com Early production methods relied on the acid hydrolysis of proteins, a technique that provided access to various amino acids but lacked control over stereochemistry, yielding mixtures of isomers. nih.gov

The late 19th and early 20th centuries saw the advent of classical chemical methods that allowed for the de novo synthesis of amino acids. Two of the most enduring methods are the Strecker synthesis (1850) and the Gabriel synthesis (1887). The Strecker synthesis is a one-pot reaction involving an aldehyde, ammonia (B1221849), and cyanide to produce an α-amino nitrile, which is then hydrolyzed to the corresponding amino acid. A more recent optimized Strecker-type condensation is used to produce key intermediates for analgesics. researchgate.net The Gabriel synthesis utilizes phthalimide (B116566) to introduce the amino group, offering a reliable route to α-amino acids from α-halo esters. These foundational methods were pivotal in making a wide range of amino acids accessible for research, though they typically produce racemic mixtures, requiring subsequent resolution steps to isolate the desired enantiomer. technologynetworks.comacs.org Over time, these have been supplemented by enzymatic and advanced catalytic methods to achieve higher yields and greater stereocontrol. nih.gov

Scope and Challenges in the Research of this compound

The research landscape for this compound and related non-proteinogenic amino acids is defined by both significant opportunities and persistent challenges. The primary scope of its investigation lies in its application as a specialized chiral building block for synthesizing high-value molecules, particularly for the pharmaceutical industry. mdma.ch For instance, optically active α-methylphenylethylamines with a 4-methoxy substituent, structurally similar to the title compound, are crucial intermediates for potent, long-acting drugs. mdma.ch

However, the synthesis of specific, enantiomerically pure NPAAs like this compound presents considerable challenges. nih.gov Key difficulties include:

Stereoselectivity: Achieving high levels of stereocontrol to produce a single enantiomer (either D or L) is often difficult and is a primary focus of synthetic strategy. nih.gov Traditional methods often yield racemic mixtures that are difficult and costly to separate.

Purification: The separation of the desired product from starting materials, byproducts, and undesired isomers can be challenging. acs.orgacs.org

To overcome these hurdles, modern synthetic chemistry has seen the development of more sophisticated methods. Chemoenzymatic strategies, which combine chemical reactions with highly selective enzymatic transformations, and dual photoredox/nickel catalysis are emerging as powerful tools. oup.comacs.org These advanced techniques offer milder reaction conditions and greater control over the molecular architecture, paving the way for more efficient and scalable production of complex amino acid derivatives like this compound. nih.govprinceton.edu

Compound Data

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Form |

| Methyl 4-methoxyphenylacetate | C₁₀H₁₂O₃ | 180.20 | - |

| 4-Methoxyphenylacetone | C₁₀H₁₂O₂ | 164.20 | Liquid |

| p-Methoxyphenylacetonitrile | C₉H₉NO | 147.18 | - |

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-(4-methoxyanilino)propanoate |

InChI |

InChI=1S/C11H15NO3/c1-8(11(13)15-3)12-9-4-6-10(14-2)7-5-9/h4-8,12H,1-3H3 |

InChI Key |

ZJESYJJFYYKYAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Methoxyphenyl Alaninate and Its Enantiomeric Forms

Asymmetric Synthesis Strategies for Enantiomerically Enriched Methyl (4-methoxyphenyl)alaninate

The generation of a specific stereoisomer of this compound relies on several sophisticated asymmetric synthesis strategies. These methods can be broadly categorized into catalyst-mediated approaches, where a small amount of a chiral molecule directs the reaction, and substrate-controlled methods, where a chiral auxiliary attached to the starting material dictates the stereochemical outcome.

Chiral Catalyst-Mediated Enantioselective Approaches

Catalytic asymmetric synthesis offers an elegant and atom-economical route to chiral molecules. By using a substoichiometric amount of a chiral catalyst, large quantities of an enantiomerically enriched product can be generated. Transition metal catalysis and organocatalysis are the two main pillars of this field.

One of the most powerful and widely used methods for synthesizing chiral α-amino acids is the asymmetric hydrogenation of prochiral enamides or α,β-unsaturated esters. For this compound, a common precursor is (Z)-methyl 2-acetamido-3-(4-methoxyphenyl)acrylate. This substrate can be hydrogenated using chiral rhodium and ruthenium phosphine (B1218219) complexes to yield the desired product with high enantioselectivity.

The success of this reaction hinges on the design of the chiral ligand that coordinates to the metal center. Ligands such as those from the TangPhos and PhthalaPhos families have demonstrated high efficacy in the rhodium-catalyzed hydrogenation of N-aryl β-enamino esters and dehydroamino esters, respectively, achieving excellent conversions and enantiomeric excesses (ee). nih.govnih.gov For instance, rhodium complexes with TangPhos have yielded N-aryl β-amino esters with up to 96.3% ee. nih.gov Similarly, certain PhthalaPhos ligands have achieved over 94% ee for the hydrogenation of methyl (Z)-2-acetamido cinnamate (B1238496), a close analogue of the p-methoxy substituted precursor. nih.gov The choice of solvent, hydrogen pressure, and temperature are critical parameters that must be optimized for each specific catalyst-substrate combination to maximize both yield and enantioselectivity.

| Precursor | Catalyst System (Ligand) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Methyl (Z)-2-acetamido cinnamate | Rh-PhthalaPhos | >94% | High | nih.gov |

| N-Aryl β-enamino esters | Rh-TangPhos | up to 96.3% | High | nih.gov |

| Tetrasubstituted β-acetoxy-α-enamido esters | Rh-Josiphos | >99% | High | rsc.org |

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. While a direct, single-step organocatalytic synthesis of this compound is not extensively documented, a multi-step approach utilizing well-established organocatalytic reactions is feasible.

A prominent strategy involves the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine, often derived from proline. This reaction can be used to construct the carbon skeleton of the target amino acid. For instance, a propanal derivative could be added to 1-methoxy-4-(2-nitrovinyl)benzene. The resulting γ-nitro aldehyde can then be transformed into the desired amino acid ester through a sequence of oxidation of the aldehyde to a carboxylic acid, reduction of the nitro group to an amine, and subsequent esterification. Chiral primary β-amino alcohols and thiourea-based catalysts have also proven effective in promoting Michael additions to nitroalkenes with high enantioselectivity. nih.gov This modular approach allows for the synthesis of a wide variety of amino acid derivatives.

An alternative catalytic strategy involves the creation of a chiral epoxide which is then converted into the amino acid. The key intermediate in this route is an enantiomerically pure methyl 3-(4-methoxyphenyl)glycidate. For example, (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate is a commercially available starting material.

The crucial step is the regioselective and stereospecific ring-opening of this epoxide with a nitrogen nucleophile. This transformation can be achieved using reagents like sodium azide (B81097) to introduce the nitrogen functionality at the C2 position. The resulting β-azido-α-hydroxy ester can then be converted to the target amino acid ester through the reduction of the azide group to an amine and the removal of the hydroxyl group, often via hydrogenolysis. This strategy has been successfully applied to the synthesis of related amino acids like (2R,3R)-β-methoxytyrosine, where a chiral copper complex was used to first create a chiral aziridine (B145994) (a nitrogen analogue of an epoxide) from a cinnamate ester, which was then opened diastereoselectively. nih.gov

Diastereoselective Synthesis via Chiral Auxiliaries and Substrate Control

This classical approach to asymmetric synthesis involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, leading to a diastereomerically enriched product.

The Evans oxazolidinone auxiliaries are among the most reliable and widely used for the synthesis of α-amino acids. researchgate.netnih.gov The synthesis begins with the acylation of a chiral oxazolidinone, for example, (R)-4-benzyl-2-oxazolidinone, with an appropriate acyl chloride. To synthesize this compound, one would typically use a glycine-derived acyl oxazolidinone. This is then deprotonated to form a chiral enolate, which is subsequently alkylated with 4-methoxybenzyl bromide. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. This results in the formation of the alkylated product with very high diastereoselectivity. The final step involves the cleavage of the chiral auxiliary, which can be accomplished under mild conditions (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) to yield the desired enantiomerically pure amino acid, which can then be esterified. The expensive chiral auxiliary can often be recovered and reused. santiago-lab.com

| Step | Description | Key Reagents | Expected Selectivity | Reference |

|---|---|---|---|---|

| 1 | Acylation of Chiral Auxiliary | (R)-4-benzyl-2-oxazolidinone, N-protected glycine | N/A | nih.gov |

| 2 | Diastereoselective Alkylation | LDA or NaHMDS, 4-methoxybenzyl bromide | High (often >95% de) | researchgate.net |

| 3 | Auxiliary Cleavage | LiOH, H₂O₂ or LiOBn | Non-racemizing | santiago-lab.com |

| 4 | Esterification | Methanol (B129727), Acid catalyst (e.g., SOCl₂) | N/A | - |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method used to separate a racemic mixture (a 1:1 mixture of two enantiomers) by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolution. For the synthesis of this compound, resolution can be applied to a racemic precursor or the final product itself. For instance, racemic N-acetyl-(4-methoxyphenyl)alanine methyl ester can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). One enantiomer will be preferentially hydrolyzed to the N-acetyl amino acid, which can be easily separated from the unreacted ester (now enantiomerically enriched). Lipases from Candida rugosa and immobilized lipase B from Candida antarctica (CALB) are frequently used for such resolutions, often achieving high enantioselectivity. researchgate.netnih.gov Similarly, the enzymatic kinetic resolution of racemic alcohols that are precursors to the desired amino acid has also been reported with high efficiency. nih.gov

| Racemic Substrate | Enzyme | Reaction Type | Result | Reference |

|---|---|---|---|---|

| (R,S)-1-(4-methoxyphenyl)ethanol | Novozym 40086 (immobilized lipase) | Transesterification | 99.9% ee of remaining substrate | nih.gov |

| Racemic N-acetyl phenylalanine analogues | Candida antarctica Lipase B (CALB) | Interesterification | High e.e.p | researchgate.net |

| Racemic naproxen (B1676952) methyl ester | Candida rugosa lipase | Hydrolysis | High reusability and efficiency | nih.gov |

| Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Transesterification | High enantioselectivity (E = 67.5) | mdpi.com |

Enzymatic Synthesis and Biocatalysis in the Production of this compound Analogues

The use of enzymes in the synthesis of this compound and its derivatives presents an environmentally benign and highly selective alternative to traditional chemical methods. Biocatalysis offers mild reaction conditions, high enantioselectivity, and the potential for novel molecular transformations.

Enzyme-Catalyzed Derivatization and Biotransformations

Enzymes, particularly lipases and aminotransferases, have proven effective in the derivatization and biotransformation of compounds related to this compound. For instance, lipases from Serratia marcescens and Candida cylindracea have been successfully employed for the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a precursor, to yield the (2R,3S)-enantiomer with high enantiomeric excess (90-99%) and a yield of 45-47.5%. google.com This process is typically conducted in a two-phase system comprising an aqueous buffer and an organic solvent like toluene. google.com The kinetic resolution of trans-methyl (4-methoxyphenyl)glycidate using Lecitase® Ultra immobilized in a gelatin organo-gel has also been demonstrated, achieving an enantiomeric excess of over 99%. researchgate.net

In another example of chemoenzymatic synthesis, engineered aspartate aminotransferase from Escherichia coli has been used to produce L-3,4-dimethoxyphenyl-alanine and its analogues from phenylpyruvate derivatives. researchgate.net Through fed-batch addition of 3,4-dimethoxy phenylpyruvate, a conversion of 95.4% and an enantiomeric excess of over 99% were achieved. researchgate.net Phenylalanine ammonia (B1221849) lyases (PALs) also serve as valuable biocatalysts for the synthesis of phenylalanine analogues through the amination of various cinnamic acids. frontiersin.org

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Serratia marcescens lipase | Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | 90-99% e.e., 45-47.5% yield. google.com |

| Lecitase® Ultra (immobilized) | Racemic trans-methyl (4-methoxyphenyl)glycidate | (2R,3S) methyl (4-methoxyphenyl)glycidate | >99% e.e., 47% yield. researchgate.net |

| Engineered Aspartate Aminotransferase | 3,4-dimethoxy phenylpyruvate | L-3,4-dimethoxyphenyl-alanine | 95.4% conversion, >99% e.e. researchgate.net |

| Phenylalanine Ammonia Lyase (PAL) | Substituted cinnamic acids | Phenylalanine analogues | Effective amination in high ammonia concentrations. frontiersin.org |

Stereoselective Biocatalytic Cascade Reactions

Biocatalytic cascade reactions, which involve multiple enzymatic steps in a single pot, offer significant advantages in terms of process efficiency and atom economy. bohrium.comacs.org These cascades can be designed to be self-sufficient by recycling co-products. bohrium.comacs.org For the synthesis of all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a related structure, stereocomplementary biocatalytic cascades have been successfully assembled. bohrium.comacs.org These cascades utilize carboligases and NADPH-dependent alcohol dehydrogenases, achieving high enantiomeric and diastereomeric excess (>99%). bohrium.comacs.org The sequential operation of these cascades has been shown to be effective for producing all product isomers with high space-time-yields. bohrium.comacs.org

Exploration of Enzyme Promiscuity for Novel Derivatizations

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its native one, is a burgeoning area of research for creating novel derivatives. While specific examples directly pertaining to this compound are not extensively documented in the provided search results, the principle is well-established. For instance, the functional characterization of enzymes like PmCYP719A26, a P450 enzyme, demonstrates how enzymes can be identified and utilized for specific, novel transformations in biosynthetic pathways. researchgate.net The discovery of a novel metabolic pathway for the dietary flavonoid myricetin (B1677590) in mice, involving a chemical reaction with ammonia to form a quinoneimine intermediate and subsequent amination, highlights how non-enzymatic chemical transformations can occur in a biological system, a concept that could be harnessed in biocatalytic process design. nih.gov

Novel and Conventional Chemical Synthesis Pathways

Alongside enzymatic methods, a variety of chemical synthesis strategies are employed to produce this compound and its derivatives. These range from classic multicomponent reactions to modern C-H functionalization techniques.

Multicomponent Reactions Incorporating Alanine (B10760859) Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The Strecker reaction, the first documented MCR, is a cornerstone for the synthesis of α-amino acids, including alanine. nih.gov This reaction involves the condensation of an amine, an aldehyde or ketone, and a cyanide source to yield an α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid. nih.gov While a direct synthesis of this compound via a Strecker reaction is not detailed in the provided results, the principle is readily applicable. For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN has been used to produce an anilino-nitrile in approximately 90% yield, a key step in the synthesis of a related pharmaceutical intermediate. researchgate.net

Another important class of MCRs are isonitrile-based multicomponent reactions (IMCRs), which have been widely used in the synthesis of active pharmaceutical ingredients. nih.gov These reactions offer a powerful tool for creating diverse molecular scaffolds.

| Reaction Type | Reactants | Product Type | Significance |

| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide | α-Amino Acid | Foundational method for amino acid synthesis. nih.gov |

| Isonitrile-Based MCRs | Isocyanide, other components | Diverse Heterocycles | Widely used in API synthesis. nih.gov |

Carbon-Hydrogen Bond Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, including non-proteinogenic amino acids like phenylalanine analogues. acs.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. Metal-catalyzed reactions, particularly with palladium and rhodium, have been instrumental in this area. acs.org

For instance, palladium-catalyzed ortho-arylation of tyrosine derivatives has been reported, demonstrating the potential for creating complex biaryl linkages within amino acid frameworks. acs.org Similarly, palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp³)–H bonds in phenylalanine substrates has been achieved, showcasing the ability to introduce fluorine atoms with high regioselectivity. nih.gov These methodologies, while not explicitly applied to this compound in the provided search results, represent a state-of-the-art approach for the synthesis of its derivatives. Phenol-directed C-H functionalization is another relevant strategy, given the methoxyphenyl group in the target compound, offering a means to further modify the aromatic ring. acs.org

Rational Design of Precursors and Reaction Conditions

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the C-N bond and the construction of the alanine backbone. The rational design of its synthesis hinges on the selection of readily available and reactive precursors. Key starting materials that can be logically considered are derivatives of 4-methoxyaniline (p-anisidine) or compounds that already contain the 4-methoxyphenyl (B3050149) group and a three-carbon chain.

One plausible synthetic route involves the reductive amination of a keto-ester. This well-established method for amine synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.orgorganic-chemistry.org In this case, a suitable precursor would be a methyl pyruvate (B1213749) derivative which would react with p-anisidine (B42471). The intermediate imine is then reduced in situ to form the desired amino acid ester. Various reducing agents can be employed, with sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. organic-chemistry.org

Another robust strategy for the asymmetric synthesis of related β-amino acids involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. psu.edu For the synthesis of this compound, this would entail the use of a methyl 2-(4-methoxyphenyl)acrylate precursor. The stereochemical outcome of the reaction is directed by the chiral auxiliary on the nitrogen atom.

A particularly attractive approach for the enantioselective synthesis of this compound is through the ring-opening of a chiral epoxide. Methyl trans-3-(4-methoxyphenyl)glycidate is a key precursor that can be synthesized and obtained in optically active forms through enzymatic resolution. google.comgoogle.com The epoxide ring is susceptible to nucleophilic attack, and its reaction with an amine source, such as ammonia or a protected amine equivalent, would lead to the formation of the corresponding amino alcohol. Subsequent oxidation of the alcohol and protection of the amine would yield the desired alaninate (B8444949). The regioselectivity of the epoxide opening is a critical factor to control in this pathway.

The synthesis of related N-(4-methoxyphenyl) compounds has been documented starting from p-anisidine and various electrophiles. For instance, N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine has been synthesized from p-anisidine and acrylic acid. researchgate.net This highlights the utility of p-anisidine as a nucleophile in Michael additions to construct the amino acid side chain.

The following table summarizes potential precursors and the key reactions involved in the rational design of the synthesis of this compound.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Conditions | Product |

| Methyl 2-keto-3-(4-methoxyphenyl)propanoate | Ammonia/Amine Source | Reductive Amination | NaBH3CN or NaBH(OAc)3 | This compound |

| Methyl 2-(4-methoxyphenyl)acrylate | Chiral Lithium Amide | Asymmetric Conjugate Addition | (R)- or (S)-N-benzyl-N-(α-methylbenzyl)amine, n-BuLi | Chiral this compound derivative |

| Methyl trans-3-(4-methoxyphenyl)glycidate | Ammonia/Azide Source | Epoxide Ring-Opening | NH3 or NaN3, followed by reduction | Methyl 3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoate |

| p-Anisidine | Methyl 2-bromopropanoate | Nucleophilic Substitution | Base (e.g., K2CO3, Et3N) | This compound |

The enantiomeric forms of this compound can be obtained either by using chiral starting materials, employing chiral catalysts or auxiliaries, or by resolution of a racemic mixture. Enzymatic resolution of precursors like methyl trans-3-(4-methoxyphenyl)glycidate is an efficient method to access enantiomerically pure forms. google.com

Solid-Phase Organic Synthesis (SPOS) Approaches for Alaninate Derivatization

Solid-Phase Organic Synthesis (SPOS) is a powerful technique for the synthesis of compound libraries and complex molecules like peptides, where reactants are bound to an insoluble solid support, facilitating purification by simple filtration and washing. nih.gov The derivatization of amino acids, including non-canonical ones like this compound, on a solid support is a cornerstone of modern medicinal chemistry and drug discovery.

The core principle of SPOS in this context involves attaching the alaninate derivative to a resin, followed by sequential reactions to build a larger molecule. The alaninate can be attached to the resin through its amino group, its carboxyl group, or its side chain, depending on the desired synthetic outcome. For peptide synthesis, the C-terminal amino acid is typically anchored to the resin via its carboxyl group.

The derivatization of this compound on a solid phase would typically involve the following steps:

Resin Functionalization and Amino Acid Attachment: A suitable resin, such as a Wang or Rink amide resin, is chosen based on the desired C-terminal functionality of the final product. The N-protected form of (4-methoxyphenyl)alanine (e.g., Fmoc- or Boc-protected) is then coupled to the resin using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

Deprotection: The protecting group on the α-amino group of the resin-bound alaninate is removed. For Fmoc protection, a solution of piperidine (B6355638) in DMF is commonly used. For Boc protection, an acid such as trifluoroacetic acid (TFA) is employed.

Coupling of the Next Building Block: The next amino acid or other molecular fragment, also with a protected reactive group, is then coupled to the deprotected amino group of the resin-bound alaninate. This cycle of deprotection and coupling is repeated to elongate the molecular chain.

Cleavage and Final Deprotection: Once the desired sequence is assembled, the final product is cleaved from the solid support. The cleavage conditions are determined by the type of linker used to attach the initial amino acid to the resin. For example, a strong acid like TFA is often used, which also removes any remaining acid-labile side-chain protecting groups. Scavengers, such as triisopropylsilane (B1312306) (TIS) or p-methoxyphenol, are often added during cleavage to quench reactive carbocations that can cause side reactions. nih.gov

The following table outlines a general scheme for the derivatization of this compound in a solid-phase peptide synthesis context.

| Step | Description | Reagents and Solvents |

| 1. Attachment | Coupling of N-Fmoc-(4-methoxyphenyl)alanine to a solid support (e.g., Wang resin). | N-Fmoc-(4-methoxyphenyl)alanine, DCC/DMAP or HBTU/DIEA, DMF |

| 2. Deprotection | Removal of the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF |

| 3. Coupling | Addition of the next N-Fmoc protected amino acid in the sequence. | N-Fmoc-amino acid, HBTU/DIEA, DMF |

| 4. Repetition | Steps 2 and 3 are repeated until the desired peptide chain is assembled. | 20% Piperidine in DMF; N-Fmoc-amino acid, HBTU/DIEA, DMF |

| 5. Cleavage | Release of the peptide from the resin and removal of side-chain protecting groups. | TFA/TIS/H2O (e.g., 95:2.5:2.5) |

The use of non-canonical amino acids like (4-methoxyphenyl)alanine in SPOS allows for the creation of peptides and other molecules with modified properties, such as increased stability, altered conformation, or enhanced biological activity. The specific derivatization of the 4-methoxyphenyl side chain itself can also be envisioned on the solid phase, provided that appropriate orthogonal protection strategies are in place.

Computational Chemistry and Theoretical Investigations of Methyl 4 Methoxyphenyl Alaninate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For Methyl (4-methoxyphenyl)alaninate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized three-dimensional structure. These calculations provide precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

The electronic structure, which governs the molecule's behavior, is also elucidated through DFT. These studies reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.

Below is a representative table of selected optimized geometrical parameters for a molecule similar in structure, showcasing the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length (Å) | C-N | 1.317 - 1.467 | - |

| C29-N17 | 1.466 | - | |

| C41-N17 | 1.467 | - | |

| C26-N18 | 1.421 | - | |

| Note: The table presents example data for a related compound to illustrate the output of DFT calculations. Specific experimental values for this compound would be needed for a direct comparison. nih.gov |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. scienceopen.com Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. libretexts.org For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack and its potential role in chemical reactions. The presence of conjugated systems, such as the phenyl ring, can influence the HOMO-LUMO gap; extended conjugation generally leads to a smaller gap. youtube.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.270 |

| LUMO | -2.201 |

| HOMO-LUMO Gap (ΔE) | 4.069 |

| Note: This table provides example energy values for a related Schiff base to illustrate the concept. scienceopen.com |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Nucleophilicity/Electrophilicity

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com Different colors on the MEP surface represent different potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. researchgate.net Blue regions, conversely, indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, and around the nitrogen atom, making these sites potential centers for electrophilic interaction. The hydrogen atoms, particularly those attached to the chiral carbon and the phenyl ring, would exhibit positive potential. scienceopen.com

Hirshfeld Surface Analysis and Quantitative Characterization of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of how neighboring molecules interact.

| Interaction Type | Contribution (%) |

| H···H | 50.4 |

| C···H/H···C | 37.9 |

| O···H/H···O | 5.1 |

| Note: The data in this table is for a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, to illustrate the typical output of a Hirshfeld surface analysis. nih.gov |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV) and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govnih.gov These theoretical predictions, when compared to experimental NMR spectra, can aid in the assignment of signals to specific atoms within the molecule. sciencepublishinggroup.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. nih.gov By comparing the calculated and experimental IR spectra, researchers can identify characteristic functional groups and confirm the molecular structure. sciencepublishinggroup.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.govnih.gov This information helps to understand the electronic transitions occurring within the molecule, often related to the HOMO-LUMO gap.

A strong correlation between the theoretical and experimental spectroscopic data provides confidence in both the assigned structure and the computational methods used. researchgate.net

Quantum Chemical Insights into Reaction Mechanisms and Transition States of its Transformations

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. numberanalytics.com

Reactivity Profiles and Mechanistic Studies of Methyl 4 Methoxyphenyl Alaninate Transformations

Investigation of Stereoselective and Regioselective Reaction Pathways

The control of stereochemistry and regiochemistry is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. While specific studies on methyl (4-methoxyphenyl)alaninate are not extensively documented in publicly available literature, the principles of stereoselective and regioselective reactions can be illustrated through transformations of closely related substrates.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of chiral molecules like this compound, this often involves the creation or transformation of stereocenters with a high degree of control. A relevant example can be seen in the stereoselective synthesis of carbohydrate derivatives. For instance, the reaction of methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose with diethyl malonate yields methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-α-D-ribo-hexopyranosid-3-ulose with high stereoselectivity. nih.gov X-ray crystallographic analysis of the product reveals that the chain-branch and the hydroxyl group are bonded to the C-2 position in specific axial and equatorial orientations, respectively, demonstrating a high level of facial selectivity in the addition to the carbonyl group. nih.gov

Enzymes are particularly adept at catalyzing stereoselective reactions. Carbonyl reductases, for example, can reduce ketones to secondary alcohols with high enantioselectivity, and the stereochemical outcome is often predictable. mdpi.com Similarly, transaminases are used for the stereoselective synthesis of chiral amines. mdpi.com

Regioselectivity , the control of where a reaction occurs on a molecule with multiple reactive sites, is also a critical consideration. The presence of the 4-methoxyphenyl (B3050149) group in the target molecule can influence the regioselectivity of reactions on the aromatic ring. In a related context, the synthesis of nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline via a "one pot" three-component imino Diels-Alder reaction highlights the formation of different regioisomers. scielo.org.co In this specific reaction, the 5-nitro and 7-nitro regioisomers were formed, and their relative yields could be influenced by the reaction conditions. scielo.org.co

The following table summarizes the yields of the two regioisomers obtained in the synthesis of substituted tetrahydroquinolines.

| Product | Yield |

| cis-4-(4-methoxyphenyl)-3-methyl-7-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline | 8% |

| cis-4-(4-methoxyphenyl)-3-methyl-5-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline | 80% |

Enzymes can also exhibit high regioselectivity. For instance, the enzymatic acylation of vicinal diols in steroids can be directed to a specific hydroxyl group, a transformation that is often challenging to achieve with conventional chemical methods. mdpi.com

Analysis of Reaction Kinetics and Thermodynamic Parameters

The rates and energetic profiles of chemical reactions provide crucial information about their mechanisms and feasibility. Kinetic and thermodynamic studies are essential for optimizing reaction conditions and understanding the underlying principles of reactivity.

Reaction Kinetics: A study on the kinetic resolution of a closely related compound, trans-methyl (4-methoxyphenyl)glycidate, using an immobilized lipase (B570770) (Lecitase® Ultra) provides a clear example of the application of kinetic analysis. researchgate.net The enzymatic hydrolysis of the racemic glycidate ester allows for the preparation of the (2R,3S)-enantiomer with a high enantiomeric excess (>99%). researchgate.net The investigation revealed that the reaction rate is influenced by several factors, including the water content of the gel, the particle size of the immobilized enzyme, the nature of the solvent, and the flow rate of the reaction medium in a bioreactor. researchgate.net Under optimal conditions, the hydrolysis was found to follow Michaelis-Menten kinetics. researchgate.net

The effect of the flow rate on the rate of hydrolysis in a porous vessel bioreactor is presented in the table below.

| Flow Rate (mL/min) | Reaction Velocity (µmol/h/g) |

| 5 | 150 |

| 10 | 250 |

| 15 | 325 |

| 20 | 380 |

| 25 | 380 |

The thermodynamic parameters of dissolution for this related compound are shown in the table below.

| Solvent | Enthalpy of Dissolution (kJ/mol) | Entropy of Dissolution (J/mol·K) |

| 2-Propanol | 35.4 | 70.4 |

| Ethyl acetate | 30.6 | 65.1 |

| Acetonitrile | 28.9 | 62.3 |

| 2-Propanone | 26.8 | 58.9 |

| Benzene (B151609) | 24.5 | 55.2 |

From these data, the enthalpy and entropy of mixing can be calculated, providing insights into the interactions between the solute and the solvent. Positive enthalpies of mixing suggest that the energy required to break the intermolecular bonds in the individual substances is greater than the energy released upon the formation of new bonds in solution.

Elucidation of Catalyst-Substrate Interactions and Chiral Recognition Mechanisms

The separation of enantiomers from a racemic mixture, known as chiral resolution, is of paramount importance, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have different physiological effects. vt.edu This separation relies on the principles of chiral recognition, where a chiral selector interacts differently with the two enantiomers of a chiral analyte.

Chiral Recognition Mechanisms: Chiral recognition is often described by the three-point interaction model, where a stable diastereomeric complex is formed between the chiral selector and one of the enantiomers through at least three simultaneous interactions, such as hydrogen bonding, electrostatic interactions, π-π stacking, and steric hindrance.

The enantiomers of amino acid derivatives like this compound can be separated using chiral chromatography, a technique that employs a chiral stationary phase (CSP). Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamates, are widely used as CSPs in high-performance liquid chromatography (HPLC). vt.eduresearchgate.net The chiral cavities and grooves on the surface of these polymers provide the necessary environment for differential interactions with the enantiomers. The position of substituents on the phenylcarbamate moieties of the polysaccharide can significantly influence the chiral recognition ability of the CSP. researchgate.net

Catalyst-Substrate Interactions: In the context of chiral separations, the CSP acts as the "catalyst" for the separation process. The interactions between the CSP and the enantiomers of the analyte (the substrate) are transient, leading to different retention times on the chromatographic column. For instance, the separation of propranolol (B1214883) enantiomers has been successfully achieved using chiral HPLC. mdpi.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing chiral selectors added to the background electrolyte. nih.govrsc.org Cyclodextrins are commonly used chiral selectors in CE. Their toroidal shape provides a hydrophobic inner cavity and a hydrophilic outer surface, allowing for the inclusion of guest molecules and differential interactions with enantiomers.

The study of these interactions can be performed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which can provide detailed structural information about the diastereomeric complexes formed between the chiral selector and the individual enantiomers.

Role of Methyl 4 Methoxyphenyl Alaninate As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Organic Molecules and Unnatural Amino Acids

The precise three-dimensional arrangement of atoms in Methyl (4-methoxyphenyl)alaninate makes it an ideal starting material for synthesizing more complex, enantiopure molecules. Organic chemists leverage the existing stereocenter to build new structures, avoiding the need for developing novel asymmetric catalytic methods from scratch. This approach is particularly powerful in the synthesis of unnatural amino acids (UAAs), which are critical components in modern drug discovery and materials science. princeton.edu

Unnatural amino acids are vital for creating antibody-drug conjugates, where they provide unique points for bioconjugation, and for engineering novel enzymes with enhanced or modified activities. princeton.edu The synthesis of UAAs often involves the derivatization of natural amino acids. For instance, a general strategy involves converting a common amino acid like serine into a bromoalkyl intermediate, which can then be coupled with various aryl halides using photocatalytic methods to produce a diverse array of phenylalanine analogues. princeton.edu While this specific example uses serine, the principle of using a readily available chiral amino acid derivative as a scaffold is broadly applicable.

The 4-methoxyphenyl (B3050149) group itself is a key feature. It can be a final structural element or act as a placeholder for further chemical modification. The methoxy (B1213986) group can alter the electronic and steric properties of the molecule, influencing its biological activity or its behavior in subsequent synthetic steps.

| Starting Material Analogue | Synthetic Strategy | Resulting Product Class | Reference |

| N-Boc-L-serine methyl ester | Conversion to β-iodoalanine derivative followed by palladium-catalyzed cross-coupling reactions. | Non-natural α-amino acids | orgsyn.org |

| Pseudoephenamine alaninamide | Asymmetric alkylation using various electrophiles. | Quaternary α-methyl α-amino acids | nih.gov |

| Serine | Conversion to a bromoalkyl intermediate followed by photocatalytic cross-electrophile coupling. | Artificial analogues of phenylalanine, tryptophan, and histidine. | princeton.edu |

This table illustrates general strategies for creating unnatural amino acids that can be conceptually applied or adapted using precursors like this compound.

Strategies for Integration into Peptide Synthesis and Modified Biopolymers

This compound is readily integrated into peptide chains to create modified peptides and biopolymers with unique properties. The primary method for this is solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. americanpeptidesociety.org For incorporation via SPPS, the amino group of the parent amino acid, 4-methoxyphenylalanine, must be protected.

One effective protecting group is the 4-methoxybenzyloxycarbonyl (Moz) group. nih.gov N-Moz-protected amino acids, including Moz-(4-methoxyphenyl)alanine, are used in SPPS to build peptide sequences. A key advantage of the Moz group is that it can be removed quickly and completely under mild acidic conditions, such as with 5-10% trifluoroacetic acid (TFA) in dichloromethane, which is less harsh than conditions required for other protecting groups like Boc. nih.gov This mild deprotection is beneficial for preserving the integrity of sensitive peptide sequences. nih.gov

Beyond synthetic chemistry, a powerful biological strategy allows for the direct incorporation of 4-methoxyphenylalanine into proteins in vivo. nih.gov This is achieved by using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the unnatural amino acid. nih.gov The gene for the protein of interest is modified to include a specific codon (e.g., the UAG amber codon) at the desired site of incorporation. When the cell is grown in media containing 4-methoxyphenylalanine, this specialized tRNA/synthetase system recognizes the codon and inserts the unnatural amino acid into the growing polypeptide chain. nih.gov This technique is invaluable for creating modified biopolymers and for studying protein structure and function using techniques like Nuclear Magnetic Resonance (NMR), as the unique amino acid provides a specific probe within a large protein. nih.gov

| Integration Method | Key Features | Application | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | Uses N-protected amino acids (e.g., Moz-protected). The Moz group allows for rapid, mild acid deprotection. | Synthesis of custom peptides like Leu-Ala-Gly-Val and thymosin alpha 1. | nih.gov |

| In Vivo Incorporation | Requires an orthogonal tRNA/aminoacyl-tRNA synthetase pair and a nonsense codon (e.g., UAG) at the target site. | Site-specific labeling of large proteins for structural and functional studies (e.g., NMR). | nih.gov |

Applications in the Synthesis of Chiral Intermediates for Downstream Chemical Processes

The chiral scaffold of this compound and related structures is highly valuable for producing other chiral intermediates. These intermediates are themselves building blocks for a wide range of high-value products, particularly in the pharmaceutical and agrochemical industries. nih.gov The demand for enantiomerically pure compounds is driven by the fact that often only one enantiomer of a chiral drug provides the desired therapeutic effect.

A prominent example of the utility of the 4-methoxyphenyl group in a chiral intermediate is in the synthesis of Diltiazem, a drug used to treat angina. google.com A key intermediate in its manufacture is (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester. google.com This intermediate can be produced by the enzymatic resolution of a racemic mixture. google.com In this process, an enzyme like a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic starting material, leaving the desired enantiomerically enriched (2R,3S) ester. google.com This chiral intermediate then undergoes further reactions to construct the final complex structure of Diltiazem. google.com

This highlights a powerful general strategy: using a simple derivative containing the 4-methoxyphenyl moiety as a substrate for biocatalytic transformation to generate a highly valuable, enantiopure intermediate. nih.govresearchgate.net The principles of stereoselective synthesis and resolution demonstrated in the Diltiazem example underscore the potential of this compound to serve as a precursor to a variety of other chiral synthons for complex chemical processes.

Green Chemistry Principles in the Synthesis and Application of Methyl 4 Methoxyphenyl Alaninate

Development of Sustainable Synthetic Routes and Methodologies

The pursuit of sustainability in chemical synthesis necessitates the development of new routes that are more environmentally benign than traditional methods. For Methyl (4-methoxyphenyl)alaninate, this involves exploring strategies that reduce the number of steps, avoid the use of protecting groups, and employ catalytic reactions, which are inherently more atom-economical. nih.gov

A common route to amino acid esters like this compound involves the esterification of the corresponding amino acid, 4-Methoxyphenylalanine. Traditional methods for this transformation often require stoichiometric amounts of strong acids and can generate significant waste. Sustainable alternatives focus on catalytic processes. For instance, the use of solid acid catalysts can simplify purification and allow for catalyst recycling, thereby reducing waste.

Another green approach is the use of biocatalysis. Enzymes, such as lipases, can catalyze the esterification of amino acids with high selectivity under mild reaction conditions. google.com For example, a biotransformation process using Lipase (B570770) B has been explored for the synthesis of a related compound, (S)-(-)-1-(4-methoxyphenyl) ethylamine, demonstrating the potential of enzymatic methods in producing chiral amines and, by extension, amino acid derivatives. google.com While specific research on the enzymatic synthesis of this compound is not widely documented, this approach represents a promising avenue for a more sustainable production process.

Evaluation of Green Metrics (e.g., E-Factor, Atom Economy) for Synthetic Processes

To quantitatively assess the environmental performance of a chemical process, green metrics are employed. The most common metrics are Atom Economy and the Environmental Factor (E-Factor). jocpr.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. jocpr.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a hypothetical synthesis of this compound from 4-Methoxyphenylalanine and methanol (B129727) via a simple esterification, the atom economy would be high, as the only byproduct is water. However, if protecting groups or complex activating agents are used, the atom economy would decrease significantly.

The Environmental Factor (E-Factor) , introduced by Roger Sheldon, provides a broader measure of the waste generated in a process. It is the ratio of the mass of waste produced to the mass of the desired product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor considers all waste streams, including solvent losses, reaction byproducts, and waste from work-up and purification. A lower E-Factor indicates a greener process. For many pharmaceutical and fine chemical processes, the E-Factor can be very high, often exceeding 100. The goal in developing sustainable syntheses for this compound is to minimize the E-Factor by reducing solvent use, eliminating auxiliary substances, and designing high-yield, selective reactions.

Below is a hypothetical comparison of two synthetic routes to this compound to illustrate the application of these metrics.

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) |

| Reactants | 4-Methoxyphenylalanine, Methanol, Sulfuric Acid (catalyst), Toluene (solvent) | 4-Methoxyphenylalanine, Methanol, Solid Acid Catalyst |

| Byproducts | Water, Neutralization Salts | Water |

| Atom Economy | Lower (due to neutralization) | Higher |

| E-Factor | High (includes solvent and salt waste) | Low (minimal solvent, recyclable catalyst) |

Application of Environmentally Benign Solvents and Catalytic Systems (e.g., Deep Eutectic Solvents, Microwave-Assisted Synthesis)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. universiteitleiden.nl

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. researchgate.net These are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. researchgate.net DESs are often biodegradable, non-toxic, and have low vapor pressure. L-proline-based DES has been successfully used as a reaction medium for the synthesis of a rhodanine (B49660) derivative containing a 4-methoxyphenyl (B3050149) group, demonstrating the potential of DES for reactions involving this moiety. chemicaljournals.com The use of a DES in the synthesis of this compound could offer a greener alternative to conventional organic solvents.

Microwave-Assisted Synthesis (MAOS) is another green technology that can significantly improve chemical processes. researchgate.net Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. arkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules, often with reduced solvent usage. undip.ac.id For example, the synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been achieved using microwave assistance. Applying MAOS to the esterification of 4-Methoxyphenylalanine could lead to a more energy-efficient and faster synthesis of this compound.

The following table summarizes the potential benefits of these green technologies for the synthesis of this compound.

| Technology | Key Advantages | Relevance to this compound Synthesis |

| Deep Eutectic Solvents (DES) | Low toxicity, biodegradability, low vapor pressure, recyclability. researchgate.net | Could replace volatile organic solvents in the esterification reaction, simplifying work-up and reducing environmental impact. chemicaljournals.com |

| Microwave-Assisted Synthesis (MAOS) | Reduced reaction times, increased yields, energy efficiency, potential for solvent-free reactions. researchgate.netarkat-usa.org | Could accelerate the esterification process, leading to higher throughput and lower energy consumption. |

Minimization of Waste Generation and Resource Efficiency in Production

Waste minimization and resource efficiency are overarching goals of green chemistry that encompass all aspects of a chemical process. This principle goes beyond simply reducing byproducts and includes optimizing the use of all materials, including reactants, solvents, catalysts, and energy.

For the production of this compound, several strategies can be employed to minimize waste and improve resource efficiency:

Process Intensification: Combining multiple reaction steps into a one-pot procedure can reduce the need for intermediate purification steps, saving solvents and energy.

Solvent Recovery and Reuse: Implementing efficient solvent recovery systems can significantly reduce the amount of solvent waste generated.

Use of Renewable Feedstocks: While the core aromatic structure of this compound is typically derived from petrochemical sources, exploring bio-based routes to key starting materials is a long-term goal for enhancing the sustainability of its production.

Designing for Degradation: While not directly related to the synthesis, designing the molecule to be biodegradable after its intended use is a key principle of green chemistry that considers the entire lifecycle of the product.

By integrating these principles into the design and operation of the manufacturing process for this compound, it is possible to significantly reduce its environmental footprint and move towards a more sustainable chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.